4-bromo-4'-chloro-3-iodobiphenyl chemical structure and properties
4-bromo-4'-chloro-3-iodobiphenyl chemical structure and properties
An In-depth Technical Guide to Polyhalogenated Biphenyls: Structure, Synthesis, and Application
Introduction: The Strategic Value of Halogenated Biphenyls
Biphenyl derivatives are foundational scaffolds in a multitude of scientific disciplines, from materials science to pharmacology.[1][2] Their rigid, aromatic core provides a stable and predictable framework for constructing complex molecular architectures. The strategic introduction of multiple, distinct halogen atoms onto the biphenyl core, creating unsymmetrical polyhalogenated biphenyls, unlocks a powerful platform for sequential, site-selective chemical modifications. This guide provides an in-depth technical overview of the chemical properties, synthesis, and potential applications of these valuable compounds, with a specific focus on 4-bromo-4'-iodobiphenyl as an exemplary synthetic intermediate.[3] For researchers and drug development professionals, understanding the nuanced reactivity of these molecules is paramount for the efficient construction of novel materials and therapeutic agents.[4]
Physicochemical and Structural Properties
The precise identity and properties of a chemical compound are fundamental to its application. Below are the key identifiers and physical properties for our model compound, 4-bromo-4'-iodobiphenyl.
| Property | Value | Source(s) |
| IUPAC Name | 1-bromo-4-(4-iodophenyl)benzene | [5][6] |
| CAS Number | 105946-82-5 | [5][7] |
| Molecular Formula | C₁₂H₈BrI | [5][7] |
| Molecular Weight | 359.00 g/mol | [5][7] |
| Appearance | White to off-white solid/powder | [7][8] |
| Melting Point | 175 - 179 °C | [6][7] |
| Solubility | Sparingly soluble in water | [8] |
Chemical Structure:
Synthesis of Unsymmetrical Biphenyls: A Methodological Overview
The creation of unsymmetrical biaryls is a cornerstone of modern organic synthesis. Two predominant strategies are the Ullmann condensation and the more versatile, widely used Suzuki-Miyaura cross-coupling reaction.[9][10] The Suzuki-Miyaura reaction, a palladium-catalyzed coupling of an aryl halide with an arylboronic acid, is particularly effective for generating unsymmetrical biphenyls due to its high functional group tolerance and generally high yields.[1][11][12]
The differential reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl) is the key to the strategic value of polyhalogenated intermediates.[1] An aryl iodide will undergo oxidative addition to a palladium(0) catalyst much more readily than an aryl bromide or chloride, allowing for selective functionalization at the iodine-bearing position while leaving the other halogens intact for subsequent transformations.
Caption: Conceptual workflow of a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 4-bromo-4'-iodobiphenyl
A robust and scalable synthesis for 4-bromo-4'-iodobiphenyl involves the direct electrophilic iodination of 4-bromobiphenyl. This method avoids the need for transition metal catalysts in the key bond-forming step. A patented method utilizes an iodine-hydrogen peroxide system, which is safer and more efficient than alternatives.[13]
Principle: This reaction is an electrophilic aromatic substitution. The 4-bromobiphenyl substrate is treated with an iodinating agent generated in situ. The biphenyl system is electron-rich enough to be attacked by the electrophilic iodine species.
Step-by-Step Methodology: [13]
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Reaction Setup: In a suitable reaction vessel (e.g., a 20L three-necked flask for scale), charge 4-bromobiphenyl (4.66 kg, 20 mol), solid iodine (1.378 kg, 10.6 mol), and acetic acid (16.3 L).
-
Initial Stirring: Stir the mixture at room temperature for one hour to ensure homogeneity.
-
Addition of Oxidant: Slowly add hydrogen peroxide (1.7 kg of a 25% solution, ~40 mol) dropwise.
-
Expert Insight: Hydrogen peroxide acts as the oxidant, converting molecular iodine (I₂) into a more potent electrophilic iodine species. This in-situ generation is crucial for both safety and reactivity. The temperature must be carefully controlled to remain below 50 °C during this exothermic addition to prevent runaway reactions and unwanted side products.
-
-
Initial Reaction Phase: Continue stirring for 4 hours at a controlled temperature.
-
Reaction Completion: Increase the temperature to 55 °C and stir for an additional 4 hours to drive the reaction to completion.
-
Quenching and Monitoring: Test the reaction mixture with starch-potassium iodide paper to ensure no excess peroxide remains. The absence of a blue/black color indicates the reaction is complete and safe for workup.
-
Solvent Removal: Reduce the volume of the acetic acid by approximately 15L via vacuum distillation.
-
Precipitation and Isolation: The concentrated reaction mixture is then slowly poured into a large volume of ice water.
-
Expert Insight: The organic product is insoluble in water, causing it to precipitate out as a solid upon addition to the aqueous solution. This is a critical step for isolating the crude product from the acidic solvent and inorganic salts.
-
-
Purification: The crude solid is collected by filtration, washed with water and methanol to remove residual impurities, and then recrystallized from a suitable organic solvent (e.g., ethanol, acetone) to yield the purified 4-bromo-4'-iodobiphenyl.[13] The expected yield is high, often in the range of 95-97%, with purity exceeding 99.5%.[13]
Caption: Laboratory workflow for the synthesis of 4-bromo-4'-iodobiphenyl.
Applications in Research and Development
The primary value of 4-bromo-4'-iodobiphenyl lies in its capacity as a versatile building block for more complex molecules.[3][7]
-
Sequential Cross-Coupling: As mentioned, the C-I bond can be selectively functionalized via Suzuki, Heck, or Sonogashira coupling while leaving the C-Br bond untouched. The resulting bromo-biaryl intermediate can then undergo a second, different cross-coupling reaction at the bromine position. This powerful strategy allows for the controlled, stepwise construction of complex, non-symmetrical molecules.
-
Materials Science: Halogenated biphenyls are key components in the synthesis of organic light-emitting diodes (OLEDs), liquid crystals, and other advanced materials.[7] The biphenyl core provides thermal stability and charge-transport properties, which can be fine-tuned by the substituents.
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Pharmaceutical Development: The biphenyl motif is present in numerous approved drugs. Halogen atoms can serve as handles for further chemical elaboration or can participate in halogen bonding, a specific type of non-covalent interaction that can enhance drug-target binding affinity.[14] Compounds like 4-bromo-4'-iodobiphenyl serve as intermediates in the synthesis of these complex pharmaceutical agents.[3]
Toxicological Profile and Safety
While specific toxicological data for 4-bromo-4'-iodobiphenyl is limited, it is structurally related to classes of compounds with known environmental and health concerns, namely polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs).
-
Persistence and Bioaccumulation: PCBs are known for their chemical stability, which leads to persistence in the environment and bioaccumulation in the food chain.[15][16][17] It is prudent to assume that other polyhalogenated biphenyls may share these characteristics.
-
Health Effects: Chronic exposure to certain PCB mixtures has been associated with a range of health effects in animal and human studies, including impacts on the liver, immune system, and reproductive system.[16][18][19] The International Agency for Research on Cancer (IARC) has determined that PCBs are probably carcinogenic to humans.[15]
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Handling and Safety: Due to the potential for toxicity, 4-bromo-4'-iodobiphenyl should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors. Hazard statements for the similar compound 4-bromo-4'-iodobiphenyl indicate it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[5]
References
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- The Toxicology of PCB's—An Overview for Clinicians. (n.d.). PMC - NIH.
- Critical Reviews in: Carcinogenicity of Polyhalogenated Biphenyls: PCBs and PBBs. (2008, September 25). Google Scholar.
- Polychlorinated biphenyls (PCBs)(Arochlors). (n.d.). EPA.
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- Ullmann Reaction. (2020, January 6). BYJU'S.
- Flow reactor synthesis of unsymmetrically substituted p-terphenyls using sequentially selective Suzuki cross-coupling protocols. (2019, October 18). Taylor & Francis.
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- 4-Bromo-4'-iodobiphenyl | C12H8BrI | CID 10904452. (n.d.). PubChem.
- 4-Bromo-4'-iodobiphenyl 105946-82-5 wiki. (n.d.). Guidechem.
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- 4-Bromo-4'-iodobiphenyl, 98% 25 g. (n.d.). Thermo Scientific Alfa Aesar.
- The Chemical Backbone: Understanding 4-Bromo-4'-iodobiphenyl in Industrial Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Application of Halogen Bond in Drug Discovery. (2023, April). PharmaBlock.
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